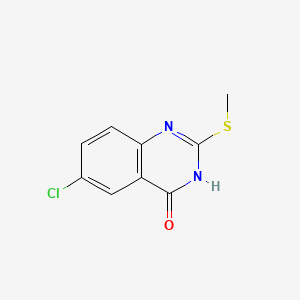

6-chloro-2-(methylsulfanyl)quinazolin-4-ol

Description

Properties

IUPAC Name |

6-chloro-2-methylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHDGAJKTITYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186652 | |

| Record name | 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33017-87-7 | |

| Record name | 6-Chloro-2-(methylthio)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33017-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 6-chloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Methylthiolation of 6-chloro-2-aminobenzothiazole

One common laboratory-scale method involves the reaction of 6-chloro-2-aminobenzothiazole with methylthiolating agents under basic conditions. For example, sodium ethoxide in ethanol at room temperature can be used to introduce the methylsulfanyl group at the 2-position, yielding this compound in high purity. This method benefits from mild reaction conditions and straightforward workup.

Cyclization via Chloroacetamido Intermediates

An industrially relevant synthetic route involves the preparation of 2-chloroacetamido-5-chlorobenzophenone by chloroacetylation of 2-amino-5-chlorobenzophenone. This intermediate is then treated with thionyl chloride or alternative chlorinating agents (phosgene, phosphorus pentachloride) in solvents such as methylene chloride, chloroform, or benzene under reflux conditions to form 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone. Subsequent cyclization with hydroxylamine hydrochloride and pyridine at 25–40°C leads to the quinazoline-3-oxide intermediate. Workup by pouring into ice-water sodium carbonate solution and solvent removal yields the desired quinazoline derivative, which can be further converted to this compound by substitution of the chloromethyl group with methylthiol.

Optimization of Reaction Conditions

Systematic studies have demonstrated that the amount of methylthiolating agent and reaction temperature critically affect yields. For example, increasing equivalents of chloroacetonitrile (used as a chloromethylating agent in analogous quinazolinone syntheses) from 1 to 3 equivalents improved yields from 52% to 77% at room temperature over 2 hours. Reaction times of 2–4 hours and temperatures ranging from 25°C to 50°C were found optimal for condensation steps.

Table 1. Effect of Chloroacetonitrile Equivalents and Temperature on Yield in Quinazolinone Synthesis (Model System)

| Entry | Temperature (°C) | Substrate Ratio (Anthranilic Acid:Chloroacetonitrile) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 1:1 | 2 | 52 |

| 2 | 25 | 1:2 | 2 | 68 |

| 3 | 25 | 1:3 | 2 | 77 |

| 5 | 25 | 1:4 | 4 | 78 |

| 6 | 50 | 1:3 | 2 | 76 |

Note: These results are from related quinazolinone derivatives and provide insight into optimizing methylthiolation reactions.

Common Reagents and Reaction Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, 3 N NaOH, organic solvent (ethyl acetate, methylene chloride), 5–25°C, 1–4 h | Formation of 2-chloroacetamido intermediate |

| Chlorination | Thionyl chloride (or phosgene, phosphorus pentachloride), pyridine, reflux (40–80°C), 18–20 h | Formation of chloroimino-chloromethyl intermediate |

| Cyclization | Hydroxylamine hydrochloride, pyridine, 25–40°C, 20–48 h | Formation of quinazoline-3-oxide intermediate |

| Methylthiolation | Methylthiolating agent (e.g., sodium methylthiolate), base (e.g., sodium ethoxide), ethanol, room temperature | Introduction of methylsulfanyl group at 2-position |

Reaction Mechanism Highlights

- The initial chloroacetylation introduces a reactive chloroacetamido group on the aromatic amine.

- Chlorination converts the amide to an iminochloride intermediate, facilitating ring closure.

- Cyclization with hydroxylamine forms the quinazoline-3-oxide scaffold.

- Nucleophilic substitution at the 2-position with methylthiolate replaces the chlorine with a methylsulfanyl group, yielding the target compound.

Research Findings and Yields

- Yields for the chloroacetamido intermediate formation typically range from 70% to 90% under optimized conditions.

- Chlorination and cyclization steps yield the quinazoline intermediates in 60–80% yields.

- The final methylthiolation step proceeds efficiently at room temperature, providing the target compound in high purity and yields often exceeding 75%.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride, 3 N NaOH, 5–25°C, 1–4 h | 70–90 | Controlled temperature crucial |

| 2 | 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone | Thionyl chloride, pyridine, reflux 40–80°C, 18–20 h | 60–80 | Choice of solvent affects yield |

| 3 | 6-chloro-2-chloromethyl-4-quinazoline-3-oxide | Hydroxylamine hydrochloride, pyridine, 25–40°C, 20–48 h | 60–80 | Extended stirring time required |

| 4 | This compound | Sodium methylthiolate, sodium ethoxide, ethanol, RT | >75 | Mild conditions, high purity |

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(methylsulfanyl)quinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 4(3H)-Quinazolinone, 2-(methylthio)-.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(methylsulfanyl)quinazolin-4-ol is being explored for its potential therapeutic applications due to its biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially through mechanisms such as DNA gyrase inhibition .

- Anticancer Properties : Research indicates that quinazoline derivatives can act as inhibitors of tyrosine kinase receptors, which are overexpressed in various cancers . Studies have demonstrated its effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .

- Anti-inflammatory Effects : Quinazoline derivatives, including this compound, have been investigated for their anti-inflammatory properties, contributing to their potential in treating inflammatory diseases .

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex heterocyclic compounds and is being utilized in the development of new pharmaceuticals targeting various diseases. Its unique structural features make it a valuable precursor in drug design.

Industrial Applications

In addition to its pharmaceutical uses, this compound is also applied in developing new materials and chemical intermediates for industrial processes.

Case Studies and Research Findings

Numerous studies have highlighted the potential of this compound:

- Anticancer Activity : A study demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .

- Antimicrobial Efficacy : Research has shown that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound in antibiotic development .

- Mechanism Exploration : Investigations into the mechanism of action reveal that the compound may target specific enzymes involved in bacterial DNA replication, showcasing its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-chloro-2-(methylsulfanyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

6-Chloro-2-(methylsulfanyl)quinazolin-4-ol is a compound belonging to the quinazoline family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8ClN3OS

- Molecular Weight : 215.68 g/mol

- IUPAC Name : this compound

Biological Activities

Research has highlighted several biological activities associated with this compound, including:

-

Anticancer Activity

- Quinazoline derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that quinazoline derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor (EGFR) inhibitors .

- The compound's mechanism involves inducing cell cycle arrest and apoptosis through modulation of signaling pathways related to cell proliferation and survival .

- Antimicrobial Activity

- Enzyme Inhibition

Case Studies and Experimental Data

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.

- Signal Transduction Modulation : It affects pathways involving aurora kinases and other critical proteins that regulate cell division and survival.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-chloro-2-(methylsulfanyl)quinazolin-4-ol?

Answer:

The synthesis of quinazolin-4-ol derivatives typically involves multi-step reactions. A general approach includes:

- Condensation reactions : Reacting anthranilic acid derivatives with aldehydes or ketones in the presence of catalysts like copper(II) chloride (CuCl₂) to form Schiff base intermediates .

- Cyclization : Heating the intermediate under reflux in polar solvents (e.g., ethanol or DMSO) to promote quinazoline ring formation. Microwave-assisted synthesis may enhance reaction efficiency .

- Functionalization : Introducing the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives under basic conditions (e.g., NaOH) .

Key challenges include controlling regioselectivity during substitution and optimizing reaction conditions to improve yield (typically 50–70% in lab-scale syntheses) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the methylsulfanyl group exhibits distinct singlet peaks in ¹H NMR (~δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 269.02 for C₁₀H₈ClN₂OS) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar quinazoline derivatives .

- HPLC-PDA : For purity assessment (>95% purity is standard for research-grade compounds) .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazolin-4-ol derivatives?

Answer:

Discrepancies in biological data (e.g., varying IC₅₀ values) often arise from:

- Assay conditions : Differences in cell lines, solvent systems (e.g., DMSO concentration), or incubation times. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended .

- Structural analogs : Subtle changes in substituents (e.g., chloro vs. methoxy groups) drastically alter activity. Comparative studies using isosteric replacements can isolate critical functional groups .

- Target validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm target specificity .

For example, G-quadruplex stabilization studies require circular dichroism (CD) spectroscopy and thermal melting assays to correlate structural interactions with activity .

Advanced: What strategies improve the solubility of this compound for in vitro assays?

Answer:

Low aqueous solubility is a common hurdle. Mitigation strategies include:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers .

- Salt formation : React with hydrochloric acid or sodium bicarbonate to generate water-soluble salts .

- Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions via post-synthetic functionalization .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Solubility profiles should be validated using dynamic light scattering (DLS) or UV-Vis spectroscopy .

Advanced: How can computational methods guide the optimization of this compound derivatives?

Answer:

Computational tools are pivotal for rational design:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like tyrosine kinases or DNA G-quadruplexes .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with quinazoline cores) .

Validated predictions reduce experimental trial-and-error, as shown in studies optimizing anti-cancer quinazolines .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Safety data for analogs classify similar compounds as irritants (GHS07), necessitating caution .

Advanced: How do researchers validate the mechanism of action for this compound in enzyme inhibition?

Answer:

Mechanistic validation involves:

- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Mutagenesis studies : Introduce point mutations in enzyme active sites (e.g., ATP-binding pockets) to confirm interaction sites .

For example, quinazoline derivatives targeting adenylyl cyclase showed Ki values <1 μM via these methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.